molecular formula C10H15NO2 B3224020 1-(2,3-Dimethoxyphenyl)ethanamine CAS No. 122670-44-4

1-(2,3-Dimethoxyphenyl)ethanamine

Cat. No. B3224020
CAS RN: 122670-44-4
M. Wt: 181.23 g/mol
InChI Key: XSRDWBCINFWLJO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)ethanamine, also known as 3,4-Dimethoxyphenethylamine, is a chemical compound with the linear formula (CH3O)2C6H3CH2CH2NH2 . It has a molecular weight of 181.23 . This compound is used as a precursor for the synthesis of isoquinolines .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethanone, 1-(3,4-dimethoxyphenyl)-, has been analyzed. It has a molecular weight of 180.2005 and a molecular formula of C10H12O3 .


Chemical Reactions Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives . Also, new isoquinoline derivatives were synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenethylamine is a liquid at room temperature with a refractive index of n20/D 1.546 (lit.) and a density of 1.074 g/mL at 25 °C (lit.) .

Future Directions

The development of new approaches to the synthesis of previously unknown isoquinolines for wide pharmacological screening is an important problem . Therefore, 1-(2,3-Dimethoxyphenyl)ethanamine, being a precursor for the synthesis of isoquinolines, could play a significant role in future research.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRDWBCINFWLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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